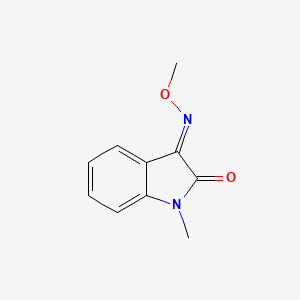
4-Amino-3-chloro-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-2-methoxybenzonitrile typically involves the nitration of 2-methoxybenzonitrile followed by reduction and chlorination steps. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as iron powder or tin chloride. The final chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chloro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted amino or thiol derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Scientific Research Applications
Chemistry: 4-Amino-3-chloro-2-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for designing molecules with specific properties .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It serves as a probe to investigate the mechanisms of enzyme catalysis and inhibition .
Medicine: Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-2-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro substituents play a crucial role in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
- 4-Amino-2-methoxybenzonitrile
- 3-Chloro-4-methoxybenzonitrile
- 2-Amino-3-chloro-4-methoxybenzonitrile
Comparison: Compared to these similar compounds, 4-Amino-3-chloro-2-methoxybenzonitrile exhibits unique reactivity due to the specific positioning of its substituents. The presence of both amino and chloro groups in ortho positions relative to the methoxy group enhances its nucleophilic substitution reactions and increases its potential for forming diverse derivatives .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-amino-3-chloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-5(4-10)2-3-6(11)7(8)9/h2-3H,11H2,1H3 |
InChI Key |
ZLCPWKWAWXKVQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)


![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)







